molecular formula C3H5BrO2Zn B6317271 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether CAS No. 53429-22-4

2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether

Cat. No.: B6317271
CAS No.: 53429-22-4
M. Wt: 218.4 g/mol
InChI Key: AVVBCDDVCIPLPT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2-oxoethylzinc bromide can be synthesized through the reaction of 2-methoxy-2-oxoethyl bromide with zinc in the presence of a suitable solvent such as ether. The reaction typically involves the following steps:

  • Dissolution of zinc powder in ether.
  • Addition of 2-methoxy-2-oxoethyl bromide to the solution.
  • Stirring the mixture at a controlled temperature to facilitate the reaction.

The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-2-oxoethylzinc bromide may involve larger-scale equipment and more stringent control of reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-oxoethylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.

    Reduction Reactions: It can act as a reducing agent in certain reactions.

Common Reagents and Conditions

Common reagents used in reactions with 2-methoxy-2-oxoethylzinc bromide include:

Major Products Formed

The major products formed from reactions involving 2-methoxy-2-oxoethylzinc bromide depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols or other functionalized products .

Scientific Research Applications

2-Methoxy-2-oxoethylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methoxy-2-oxoethylzinc bromide involves its ability to act as a nucleophile or reducing agent in various chemical reactions. The compound can interact with electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-oxoethylzinc bromide is unique due to its specific reactivity and the presence of the methoxy group, which can influence its behavior in chemical reactions. Its use in ether as a solvent also provides distinct advantages in terms of solubility and reaction conditions .

Properties

IUPAC Name

bromozinc(1+);methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O2.BrH.Zn/c1-3(4)5-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBCDDVCIPLPT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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